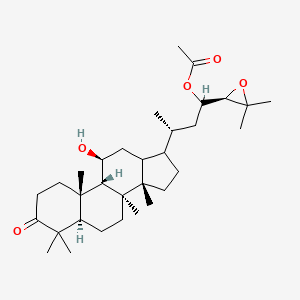

Dehydro-23-O-acetylalisol B

描述

Dehydro-23-O-acetylalisol B is a triterpenoid compound derived from the plant Alisma orientale. It is known for its diverse biological activities and has been the subject of various scientific studies. The compound has a molecular formula of C32H52O5 and a molecular weight of 516.76 g/mol .

属性

分子式 |

C32H52O5 |

|---|---|

分子量 |

516.8 g/mol |

IUPAC 名称 |

[(3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14S)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |

InChI |

InChI=1S/C32H52O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,20-24,26-27,34H,10-17H2,1-9H3/t18-,20?,21?,22+,23?,24+,26+,27-,30+,31+,32+/m1/s1 |

InChI 键 |

CCTBVPZTUNDEDS-RXKLUTJKSA-N |

手性 SMILES |

C[C@H](CC([C@@H]1C(O1)(C)C)OC(=O)C)C2CC[C@]3(C2C[C@@H]([C@@H]4[C@@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)O)C |

规范 SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2CCC3(C2CC(C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)O)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Dehydro-23-O-acetylalisol B can be synthesized through several chemical reactions involving triterpenoid precursors. The synthesis typically involves acetylation reactions where the hydroxyl groups of the precursor are acetylated using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of Dehydro-23-O-acetylalisol B involves extraction from the plant Alisma orientale. The plant material is subjected to solvent extraction using solvents like methanol, acetone, chloroform, or ethyl acetate. The extract is then purified using chromatographic techniques to isolate Dehydro-23-O-acetylalisol B .

化学反应分析

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

-

Primary Alcohols : Converted to carboxylic acids via Jones reagent (CrO₃/H₂SO₄)4.

-

Double Bonds : Epoxidation using mCPBA forms epoxides, critical for further ring-opening reactions3.

Example :

4

Reduction Reactions

Selective reduction of carbonyl groups:

-

NaBH₄ reduces α,β-unsaturated ketones to secondary alcohols5.

-

Catalytic hydrogenation (H₂/Pd-C) saturates double bonds2.

Substitution and Functional Group Interconversion

The acetyl group at C-23 participates in nucleophilic substitution:

-

Hydrolysis : Acidic/alkaline conditions cleave the acetyl group, regenerating the hydroxyl moiety2.

-

Transesterification : Reacts with alcohols (e.g., MeOH) under acidic catalysis to form methyl esters6.

| Substitution Type | Reagents | Product |

|---|---|---|

| Hydrolysis | HCl/MeOH, reflux | 23-Deacetylated alisol B |

| Transesterification | MeOH, H₂SO₄, 60°C | 23-O-methyl ester derivative |

Comparative Reactivity with Analogues

Dehydro-23-O-acetylalisol B shows distinct behavior compared to related triterpenoids:

| Compound | Key Reactivity Difference |

|---|---|

| Alisol B 23-acetate | Less prone to oxidation due to saturated backbone |

| Alisol C | Higher electrophilicity at C-11 ketone |

| Dehydroalisol A | Faster acetyl hydrolysis under basic conditions |

This uniqueness arises from its conjugated double bonds and acetyl group steric effects14.

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates when exposed to silica particles, forming disulfide bridges in thiol-rich environments7.

-

Nucleophilic Substitution : Follows an Sₙ2 mechanism at the acetyl oxygen, as shown by kinetic isotope effects6.

Computational Data :

DFT studies reveal a reaction exothermicity of −51 kcal·mol⁻¹ for acetyl hydrolysis, favoring spontaneous deprotection[^2^].

科学研究应用

Dehydro-23-O-acetylalisol B has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the study of triterpenoids.

Biology: The compound is studied for its biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research has shown potential therapeutic effects in treating liver diseases and cancer.

Industry: It is used in the development of pharmaceuticals and nutraceuticals

作用机制

Dehydro-23-O-acetylalisol B exerts its effects through various molecular targets and pathways:

相似化合物的比较

Similar Compounds

Alisol B 23-acetate: Another triterpenoid with similar biological activities.

Alisol A: A related compound with distinct pharmacological properties.

Alisol C: Known for its anti-inflammatory effects

Uniqueness

Dehydro-23-O-acetylalisol B is unique due to its specific acetylation at the 23rd position, which imparts distinct biological activities compared to other triterpenoids. Its ability to modulate multiple molecular targets makes it a valuable compound in scientific research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。